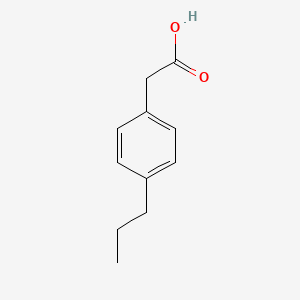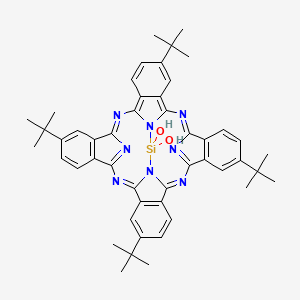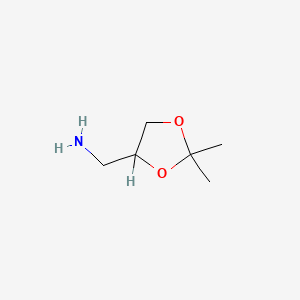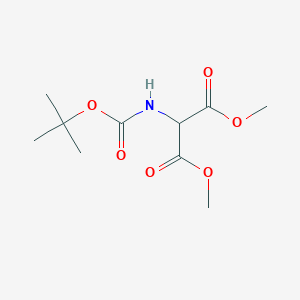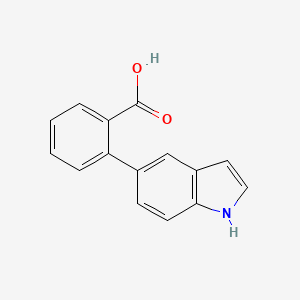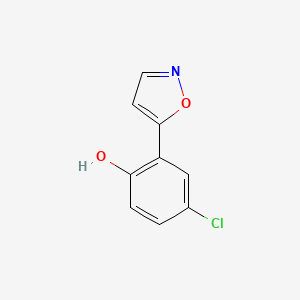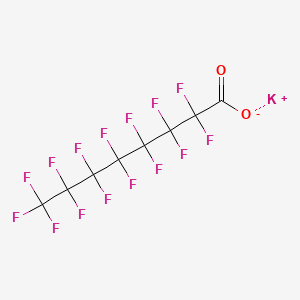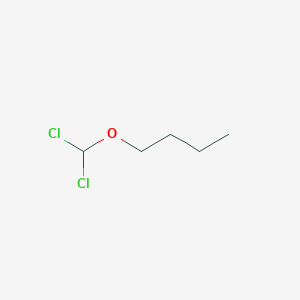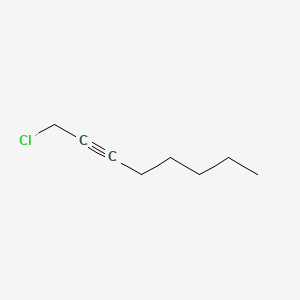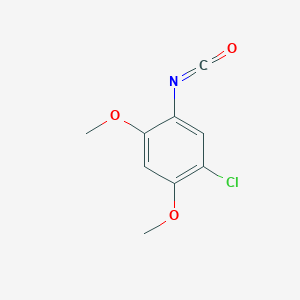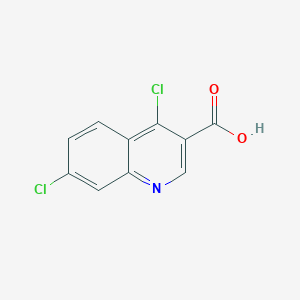
Acide 4,7-dichloroquinoléine-3-carboxylique
Vue d'ensemble
Description
4,7-Dichloroquinoline-3-carboxylic acid is a heterocyclic compound with a quinoline core structure. It is characterized by the presence of two chlorine atoms at the 4th and 7th positions and a carboxylic acid group at the 3rd position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including antimalarial drugs such as chloroquine and hydroxychloroquine .
Applications De Recherche Scientifique
4,7-Dichloroquinoline-3-carboxylic acid is widely used in scientific research due to its role as an intermediate in the synthesis of pharmaceuticals. It is used in the development of antimalarial drugs, antimicrobial agents, and other therapeutic compounds. Additionally, it is employed in the synthesis of hybrid aminoquinoline-triazine derivatives that exhibit antimicrobial activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dichloroquinoline-3-carboxylic acid typically involves the chlorination of 7-chloro-4-hydroxyquinoline. The process begins with the hydrolysis of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using a 10% sodium hydroxide solution. This step is followed by decarboxylation to produce 4-hydroxy-7-chloroquinoline. The final step involves chlorination using phosphorus oxychloride to obtain 4,7-dichloroquinoline .
Industrial Production Methods: In industrial settings, the preparation method involves hydrolysis and acid adjustment of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester, followed by decarboxylation and chlorination. The process is designed to achieve high purity (≥99%) and high yield (≥70%) of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4,7-Dichloroquinoline-3-carboxylic acid undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction. The chlorine atom at the 4th position is particularly reactive in nucleophilic aromatic substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include primary amines, which can replace the chlorine atom at the 4th position to form derivatives such as chloroquine. Phosphoryl chloride is used for chlorination reactions .
Major Products: The major products formed from these reactions include various derivatives of quinoline, such as chloroquine and hydroxychloroquine, which are used as antimalarial drugs .
Mécanisme D'action
The mechanism of action of 4,7-dichloroquinoline-3-carboxylic acid is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. The compound itself does not exhibit significant biological activity but serves as a precursor to drugs that target specific molecular pathways. For example, chloroquine, derived from this compound, inhibits the heme polymerase enzyme in Plasmodium parasites, thereby preventing the detoxification of heme and leading to the death of the parasite .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other quinoline derivatives such as 4,6-dichloroquinoline-3-carboxylic acid and 4,7-dichloroquinoline. These compounds share structural similarities but differ in their specific chemical properties and applications .
Uniqueness: 4,7-Dichloroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of antimalarial drugs. Its reactivity in nucleophilic aromatic substitution reactions distinguishes it from other quinoline derivatives .
Propriétés
IUPAC Name |
4,7-dichloroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-5-1-2-6-8(3-5)13-4-7(9(6)12)10(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBIOMJMHCNLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392548 | |
| Record name | 4,7-dichloroquinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630067-21-9 | |
| Record name | 4,7-dichloroquinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


